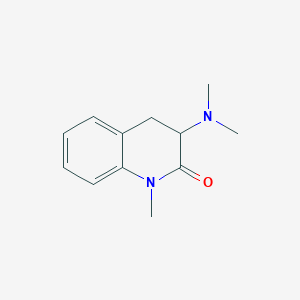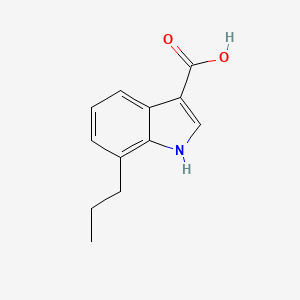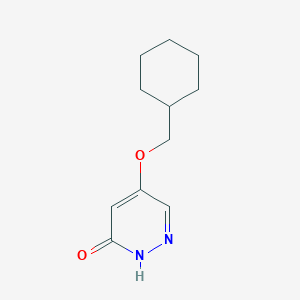
5-(cyclohexylmethoxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(シクロヘキシルメトキシ)ピリダジン-3(2H)-オンは、ピリダジノン系に属する化学化合物です。ピリダジノンは、その多様な生物活性で知られており、様々な医薬品用途で使用されています。特にこの化合物は、その潜在的な治療特性により注目を集めています。
準備方法
合成経路と反応条件
5-(シクロヘキシルメトキシ)ピリダジン-3(2H)-オンの合成は、一般的に、シクロヘキシルメタノールとピリダジノン誘導体の反応によって行われます。 一般的な方法の1つは、水素化ナトリウムなどの塩基を用いてアルコールを脱プロトン化し、続いてピリダジノン誘導体と求核置換反応を行う方法です 。この反応は通常、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で、完全な変換を確保するために高温で行われます。
工業的生産方法
5-(シクロヘキシルメトキシ)ピリダジン-3(2H)-オンの工業的生産には、反応条件を最適化し収率を向上させるために、連続式反応器が用いられる場合があります。 触媒や自動システムを使用することで、合成プロセスの効率をさらに高めることができます .
化学反応の分析
反応の種類
5-(シクロヘキシルメトキシ)ピリダジン-3(2H)-オンは、次のような様々な化学反応を起こします。
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することで、対応するケトンやカルボン酸を生成することができます.
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: パラジウム担持炭素を触媒とした水素ガス。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化試薬(例えば、臭化エチル)。
生成される主な生成物
酸化: ケトンまたはカルボン酸。
還元: 水素化された官能基を持つ還元された誘導体。
置換: 使用されるハロゲン化試薬に応じて、様々な置換されたピリダジノン誘導体。
科学研究への応用
化学: より複雑な分子の合成における中間体として使用されています.
生物学: 酵素機能を研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用を含む治療特性が探索されています。
産業: 特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
5-(シクロヘキシルメトキシ)ピリダジン-3(2H)-オンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、特定の酵素の活性部位に結合し、その活性を阻害すると考えられています。この阻害は、炎症の軽減や癌細胞の増殖阻害など、様々な治療効果をもたらす可能性があります。
類似化合物の比較
類似化合物
CI-914: 正の異所性効果で知られるピリダジノン誘導体。
CI-930: 抗高血圧作用を持つ別のピリダジノン。
ピモベンダン: 強心剤としてよく知られているピリダジノン。
独自性
5-(シクロヘキシルメトキシ)ピリダジン-3(2H)-オンは、独特なシクロヘキシルメトキシ基を持つため、他の化合物とは異なります。この構造上の特徴は、特定の分子標的への結合親和性を高める可能性があり、さらなる研究開発のための有望な候補となっています。
類似化合物との比較
Similar Compounds
CI-914: A pyridazinone derivative known for its positive inotropic effects.
CI-930: Another pyridazinone with antihypertensive properties.
Pimobendan: A well-known pyridazinone used as a cardiotonic agent.
Uniqueness
5-(cyclohexylmethoxy)pyridazin-3(2H)-one stands out due to its unique cyclohexylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for further research and development.
特性
CAS番号 |
1346697-87-7 |
|---|---|
分子式 |
C11H16N2O2 |
分子量 |
208.26 g/mol |
IUPAC名 |
4-(cyclohexylmethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H16N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,13,14) |
InChIキー |
YLBVIXXRRRCODB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)COC2=CC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)

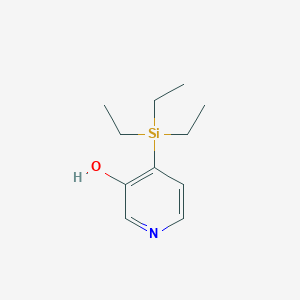
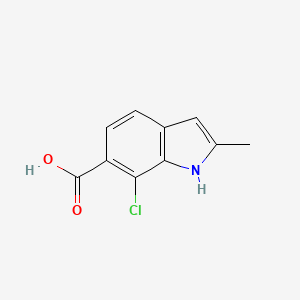
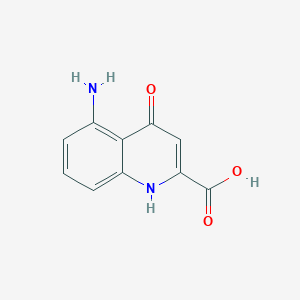
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)
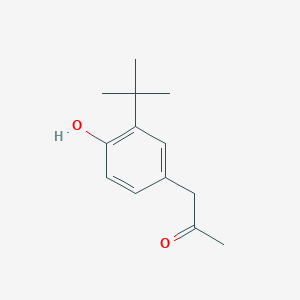



![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)
